{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a propan-2-yloxypropyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 1H-pyrazole-4-carbaldehyde with 2,2-difluoroethylamine under acidic conditions to form the intermediate {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amine. This intermediate is then reacted with 3-(propan-2-yloxy)propyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoroethyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring may contribute to the compound’s binding affinity to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine: Similar structure but with a trifluoroethyl group instead of a difluoroethyl group.
{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine: Contains a triazole ring instead of a pyrazole ring.
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: Compounds with a difluoroethyl group and dicarbonyl functionality.
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H21F2N3O |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C12H21F2N3O/c1-10(2)18-5-3-4-15-6-11-7-16-17(8-11)9-12(13)14/h7-8,10,12,15H,3-6,9H2,1-2H3 |
InChI Key |
SGPGRBRRFYJJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
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